4-Phenyl-2,4'-bipyridine
Description
Contextual Significance of Bipyridine Ligands in Modern Coordination Chemistry
Bipyridine ligands, which consist of two interconnected pyridine (B92270) rings, are fundamental building blocks in modern coordination chemistry. Their ability to form stable complexes with a wide variety of metal ions has made them indispensable tools for chemists. alfachemic.com The two nitrogen atoms within the bipyridine structure act as a chelating agent, binding to a metal center at two points to create a stable ring-like structure. fiveable.menih.gov This chelate effect enhances the stability of the resulting metal complexes compared to those formed with monodentate ligands. nih.gov
The electronic properties of bipyridine ligands, characterized by intramolecular conjugated bonds, allow for both electron-donating and electron-accepting capabilities. This facilitates efficient intramolecular electron and energy transfer, which is crucial for applications in catalysis, photochemistry, and materials science. alfachemic.comfiveable.me Bipyridine-based complexes are integral to the development of luminescent materials, dye-sensitized solar cells, and catalysts for important organic transformations like carbon-carbon coupling reactions. alfachemic.comfiveable.me Furthermore, their structural stability and predictable coordination behavior have made them key components in the construction of complex supramolecular architectures. alfachemic.com
The versatility of bipyridine ligands is further expanded through the introduction of various substituents onto the pyridine rings. These modifications can fine-tune the electronic and steric properties of the ligand, thereby influencing the characteristics of the resulting metal complexes. This has led to the development of a vast library of bipyridine derivatives with tailored functionalities for specific applications. researchgate.net
Research Trajectories and Academic Relevance of 4-Phenyl-2,4'-bipyridine Derivatives
Within the diverse family of bipyridine ligands, this compound and its derivatives have emerged as a significant area of research. The introduction of a phenyl group at the 4-position of one of the pyridine rings in the 2,4'-bipyridine (B1205877) scaffold imparts unique properties to the molecule. This phenyl substituent can influence the electronic structure, solubility, and steric hindrance of the ligand, thereby modulating the properties of its metal complexes.
Research into this compound derivatives has followed several key trajectories:
Coordination Chemistry and Catalysis: A primary focus has been on the synthesis and characterization of transition metal complexes incorporating this compound as a ligand. These studies often investigate the impact of the phenyl group on the catalytic activity and stability of the complexes in various organic reactions. tandfonline.com
Photophysical and Photochemical Properties: The introduction of the phenyl group can significantly alter the photophysical properties of bipyridine complexes, including their absorption and emission characteristics. researchgate.net Researchers are exploring the potential of this compound derivatives in the development of new luminescent materials, sensors, and photosensitizers. ontosight.ai
Materials Science: The rigid and planar nature of the this compound framework makes it an attractive building block for the construction of functional materials. ontosight.ai This includes the development of metal-organic frameworks (MOFs) and other supramolecular assemblies with potential applications in gas storage, separation, and electronics. mdpi.comacs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H12N2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
4-phenyl-2-pyridin-4-ylpyridine |
InChI |
InChI=1S/C16H12N2/c1-2-4-13(5-3-1)15-8-11-18-16(12-15)14-6-9-17-10-7-14/h1-12H |
InChI Key |
GPAQLXARNAPRMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Phenyl 2,4 Bipyridine and Its Functionalized Analogues
Transition Metal-Catalyzed Cross-Coupling Strategies for Bipyridine Synthesisnih.govmdpi.com
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic strategies for constructing the C(sp²)–C(sp²) bond that links the two pyridine (B92270) rings in bipyridine structures. mdpi.com A key challenge in these syntheses is the potential for the bipyridine product to coordinate with the palladium catalyst, which can inhibit its activity. mdpi.compreprints.org Consequently, the careful design of the catalytic system, including the choice of ligands and reaction conditions, is crucial for success. preprints.org
The Suzuki-Miyaura coupling is a highly versatile and widely used method for C-C bond formation due to its mild reaction conditions, the commercial availability of a vast array of boronic acids and their derivatives, and a high tolerance for various functional groups. mdpi.com The reaction typically involves the coupling of an organoboron species with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. mdpi.commdpi.com
For the synthesis of 4-Phenyl-2,4'-bipyridine, a plausible Suzuki-Miyaura strategy would involve the coupling of a 2-halopyridine with a (4-phenylpyridin-4-yl)boronic acid derivative, or alternatively, the reaction of 4-bromo-2-phenylpyridine (B1282784) with a pyridine-4-boronic acid derivative. The stability of the organoboron reagent is a key consideration; while 3- and 4-pyridylboronic acids are generally stable, 2-pyridylboronic acid derivatives can be unstable, leading to the development of more stable surrogates like 2-pyridineboronic acid N-phenyldiethanolamine esters or tetrabutylammonium (B224687) 2-pyridylborate salts. mdpi.compreprints.org
Research has demonstrated the successful synthesis of various 4-substituted 2,2'-bipyridines using Suzuki-Miyaura coupling, highlighting its applicability. nih.govnih.gov For instance, 4-(1H-indol-4-yl)-2,2'-bipyridine has been synthesized from 4-bromo-2,2'-bipyridine (B89133) and the corresponding indoleboronic acid. nih.gov
| Catalyst | Base | Solvent(s) | Substrates | Findings | Ref |
| Pd(PPh₃)₄ | K₂CO₃ / Na₂CO₃ | Toluene, Dioxane, DMF | Pyridyl boronic acids and bromopyridines | Typical conditions, but can require high catalyst loading (>10 mol%) with moderate yields (50-65%). preprints.org | preprints.org |
| Cyclopalladated ferrocenylimine | - | - | 3-Pyridine boronic pinacol (B44631) ester and pyridyl halides | Air-stable catalyst, provides high yields without the need for an inert atmosphere. mdpi.compreprints.org | mdpi.compreprints.org |
| PdCl₂(dcpp) | - | - | Tetrabutylammonium 2-pyridylborate salts and chloropyridines | Addition of N-methyl ethanolamine (B43304) and CuI as a co-catalyst can increase yields. mdpi.com | mdpi.com |
| Pd(Ph₃P)₄ | - | Toluene | 4-Bromo-2,2'-bipyridine and Indole-4-boronic acid | Effective for synthesizing 4-arylated 2,2'-bipyridines. nih.gov | nih.gov |
The Negishi coupling provides a powerful alternative for synthesizing bipyridines by reacting an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgchemeurope.com This method is noted for its high yields, mild reaction conditions, and excellent tolerance of various functional groups, including esters, nitriles, and amines. orgsyn.org
A synthetic route to this compound via Negishi coupling could involve the reaction of a 2-halopyridine with a (4-phenylpyridin-4-yl)zinc halide, or the coupling of a 4-phenyl-4-halopyridine with a 2-pyridylzinc halide. The pyridyl zinc halides are typically prepared either by transmetallation from a pyridyllithium compound or by the direct reaction of a pyridyl halide with activated zinc. orgsyn.org The reactivity of the halide coupling partner is generally I > Br > Cl. orgsyn.org
| Catalyst | Ligand | Solvent | Substrates | Key Features | Ref |
| Pd(PPh₃)₄ | Triphenylphosphine | THF | 2-Bromopyridine and organozinc reagent | One of the most common catalysts for this transformation. wikipedia.orgchemeurope.com | wikipedia.orgchemeurope.com |
| PdBr(Ph)(PPh₃)₂ | Triphenylphosphine | - | Pyridyl zinc halides and bromopyridines | A stable, easily prepared precatalyst with high activity. mdpi.compreprints.org | mdpi.compreprints.org |
| Pd(dba)₂ | XPhos | - | 2-Pyridyl zinc halides and bromopyridines | Complements other methods for coupling 2-pyridyl organometallic reagents. mdpi.compreprints.org | mdpi.compreprints.org |
| Ni/Al₂O₃–SiO₂ or Pd/Al₂O₃ | - | - | 2-Pyridyl zinc bromide and 2-bromopyridine | Heterogeneous catalysts that can be enhanced by microwave irradiation. mdpi.com | mdpi.com |
The Stille coupling utilizes organotin compounds (stannanes) to couple with organic halides or triflates under palladium catalysis. mdpi.comresearchgate.net A significant advantage of this method is its high reactivity, which allows reactions to proceed in systems where Suzuki coupling might fail. mdpi.comresearchgate.net However, the primary drawback is the high toxicity of the organotin reagents. mdpi.comresearchgate.net
To prepare this compound, a Stille coupling could be envisioned between a 2-stannylpyridine and a 4-phenyl-4-halopyridine, or a 4-phenyl-4-stannylpyridine and a 2-halopyridine. The reaction has been successfully used to prepare various bipyridine and terpyridine derivatives. mdpi.comnih.gov For example, coupling 2-stannylpyridines with bromopyridines has been achieved using catalysts like cyclopalladated ferrocenylimine or PdCl₂(PPh₃)₂. mdpi.comresearchgate.net
| Catalyst | Additive/Base | Solvent | Substrates | Findings | Ref |
| PdCl₂(PPh₃)₂ | - | - | Stannylated pyridines and bromopyridines | A common catalyst for synthesizing bipyridines via Stille reaction. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Cyclopalladated ferrocenylimine / tricyclohexylphosphine | CuI (additive), CsF (base) | - | 3- or 2-stannylpyridines and bromopyridines | Effective system for coupling stannylpyridines. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
Beyond the "big three" cross-coupling reactions, other palladium-catalyzed methods have been developed for bipyridine synthesis. These include decarboxylative cross-coupling and direct C-H activation/arylation.
Decarboxylative Cross-Coupling : This method involves the coupling of an aromatic carboxylate with an organic halide, releasing CO₂ as a byproduct. mdpi.com Microwave-assisted Pd-catalyzed decarboxylative cross-coupling of pyridyl carboxylates with bromopyridines has been reported, with ligands like 1,10-phenanthroline (B135089) improving the reaction yield. mdpi.com
C-H Arylation : Direct C-H functionalization is an increasingly important strategy that avoids the pre-functionalization of starting materials. mdpi.com For instance, Pd-catalyzed C-3 selective arylation of pyridine has been demonstrated, offering a streamlined route to substituted pyridines. researchgate.net
Homocoupling Reactions in Bipyridine Synthesisnih.govmdpi.com
Homocoupling reactions involve the dimerization of a single precursor, typically a halo-pyridine, to form a symmetrical bipyridine. These methods are most effective for creating symmetrical molecules but can be adapted for unsymmetrical syntheses in some cases.
The classic Ullmann reaction is the copper-mediated homocoupling of aryl halides to form symmetrical biaryls. organic-chemistry.org This method traditionally requires high temperatures (often over 200°C), which can limit its applicability and functional group tolerance. preprints.orgorganic-chemistry.org The reaction is believed to proceed through a copper(I) active species. organic-chemistry.org
While effective for producing symmetrical bipyridines like 4,4'-disubstituted-2,2'-bipyridines, the harsh conditions of the classic Ullmann reaction are a significant drawback. gfschemicals.com Modern variations have been developed to address these limitations. For instance, bimetallic systems using stoichiometric copper powder with a catalytic amount of a palladium salt, such as Pd(OAc)₂, can facilitate the coupling of bromopyridines under milder conditions. mdpi.comnih.gov Another approach involves the reductive homocoupling of halopyridines using a palladium catalyst with a reducing agent. A combination of Pd(OAc)₂ with piperazine (B1678402) as a ligand has been shown to effectively catalyze the homocoupling of azaarenyl halides. nih.gov
| Metal/Catalyst | Ligand/Reductant | Solvent | Temperature | Key Features | Ref |
| Copper powder | - | - | >200°C | Classic method for symmetrical biaryls; harsh conditions. organic-chemistry.org | organic-chemistry.org |
| Pd(OAc)₂ / Copper powder | - | - | - | Bimetallic system allowing for milder conditions. mdpi.com | mdpi.com |
| Pd(OAc)₂ | Piperazine | DMF | 140°C | Operationally simple reductive homocoupling; good substrate compatibility. nih.govmdpi.com | nih.govmdpi.com |
| Ni(Ph₃P)₂Cl₂ / Zn | - | THF | 60°C | Nickel-catalyzed homocoupling effective for synthesizing bis(trifluoromethyl)-2,2'-bipyridines from 2-chloropyridines. tandfonline.com | tandfonline.com |
Electrochemical Synthesis Routes
Electrochemical methods offer a powerful and often more environmentally friendly alternative to traditional chemical synthesis. In the synthesis of this compound, electrochemical routes typically involve the reductive coupling of appropriate halopyridine precursors at a cathode. This method avoids the use of stoichiometric metallic reducing agents, relying instead on electrons as the "reagent."
The electrochemical synthesis of bipyridines can be achieved through the reduction of halopyridines, such as 2-bromopyridine, in the presence of a nickel catalyst. The process involves the in-situ generation of a low-valent nickel species, which then participates in the catalytic cycle of C-C bond formation. By carefully controlling the electrode potential, solvent, and supporting electrolyte, the selectivity of the reaction can be tuned to favor the formation of the desired bipyridine isomer.
For the synthesis of this compound, a potential electrochemical strategy would involve the cross-coupling of a 2-halopyridine with a 4-phenyl-4'-halopyridine or the homocoupling of a 2-halo-4-phenylpyridine. The efficiency of these reactions is highly dependent on the electrochemical properties of the starting materials and the stability of the radical intermediates formed during the process.
Strategic Functionalization and Derivatization of the this compound Core
The functionalization of the this compound core is crucial for tuning its electronic, optical, and coordination properties for various applications. Strategic modifications can be introduced at the phenyl substituent or at the nitrogen atoms of the bipyridine unit.
Modification at Phenyl Substituent Positions
The phenyl ring of this compound provides a versatile platform for introducing a wide range of functional groups. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, can be employed to modify the phenyl ring. The directing effects of the bipyridine moiety will influence the position of substitution, which can be further controlled by the choice of reagents and reaction conditions.
For instance, the introduction of electron-donating or electron-withdrawing groups onto the phenyl ring can significantly alter the photophysical properties of the molecule, making it suitable for applications in sensors or light-emitting devices.
Table 1: Examples of Functionalization at Phenyl Substituent Positions
| Functional Group | Reagents and Conditions | Purpose of Functionalization |
| Nitro (-NO₂) | HNO₃/H₂SO₄ | Introduction of an electron-withdrawing group, precursor for an amino group. |
| Bromo (-Br) | Br₂/FeBr₃ | Halogenation for further cross-coupling reactions. |
| Acetyl (-COCH₃) | CH₃COCl/AlCl₃ | Friedel-Crafts acylation to introduce a keto group. |
| Amino (-NH₂) | Reduction of nitro group (e.g., H₂, Pd/C) | Introduction of an electron-donating group, site for further derivatization. |
Functionalization of Bipyridine Nitrogen Atoms
The nitrogen atoms of the bipyridine core are nucleophilic and can be readily functionalized through various reactions, including N-alkylation, N-oxidation, and coordination to metal centers.
N-Alkylation: The reaction of this compound with alkyl halides leads to the formation of quaternary pyridinium (B92312) salts. This modification introduces a positive charge, which can enhance the solubility of the compound in polar solvents and alter its electronic properties. The position of alkylation can be influenced by steric and electronic factors.
N-Oxidation: Treatment of the bipyridine with oxidizing agents, such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA), results in the formation of the corresponding N-oxides. N-oxidation can modify the reactivity of the pyridine rings, making them more susceptible to nucleophilic substitution, and can also influence the coordination properties of the ligand.
Coordination Chemistry and Metallosupramolecular Architectures of 4 Phenyl 2,4 Bipyridine
Ligand Design Principles and Chelation Modes of 4-Phenyl-2,4'-bipyridine
The design of this compound as a ligand is rooted in the versatile and predictable coordination chemistry of bipyridines. Bipyridines are a class of N-heterocyclic ligands widely used in supramolecular chemistry due to their ability to form stable complexes with a vast range of metal ions. The nitrogen atoms in the pyridine (B92270) rings act as effective Lewis bases, enabling coordination.
This compound is an unsymmetrical bipyridine. One pyridine ring is substituted at the 4-position with a phenyl group, while the other is connected at the 2-position. This asymmetry is crucial as it can lead to lower symmetry in the resulting metal complexes compared to those formed with symmetrical ligands like 4,4'-bipyridine (B149096). The presence of the phenyl group introduces several key features:
Steric Influence: The bulky phenyl group can direct the self-assembly of metal complexes, influencing the final geometry and preventing the formation of more common, highly symmetrical structures.
Electronic Modulation: The phenyl ring can affect the electronic properties of the bipyridine system through inductive and resonance effects, which in turn modulates the properties of the metal center upon coordination.
Supramolecular Interactions: The aromatic phenyl group provides an additional site for non-covalent interactions, such as π-π stacking and C-H···π interactions, which are vital for stabilizing extended supramolecular architectures.
Chelation and Bridging Modes:
Due to the arrangement of its nitrogen atoms, this compound can adopt several coordination modes. It can act as:
A monodentate ligand , where only one of the pyridyl nitrogen atoms coordinates to a metal center. This is common when the other coordination site is sterically hindered.
A chelating bidentate ligand , although this is less common for bipyridines linked at the 2,4'-positions compared to 2,2'-bipyridines, as it would form a strained seven-membered ring.
A bridging ligand , which is its most significant role in forming polynuclear complexes and coordination polymers. It can bridge two metal centers, with each nitrogen atom coordinating to a different metal ion.
The parent ligand, 2,4'-bipyridine (B1205877), has been shown to form "C-shaped" (cis) and "Z-shaped" (trans) dinuclear complexes, for example with Rhenium. nih.govacs.org This behavior arises from the relative orientation of the metal centers bridged by the ligand. The introduction of the phenyl group at the 4-position is expected to further influence the preference for one conformation over the other due to steric constraints. nih.govacs.org
Complexation with Transition Metals and Lanthanides
This compound and its parent structure, 2,4'-bipyridine, form stable complexes with a variety of transition metals. The specific architecture of the resulting complex is highly dependent on the metal's preferred coordination geometry, the metal-to-ligand ratio, and the reaction conditions. While specific studies on lanthanide complexes with this compound are not widely documented, the known affinity of lanthanides for N-donor ligands suggests their potential to form complexes, likely resulting in structures with high coordination numbers and intricate geometries. frontiersin.orgresearchgate.netccspublishing.org.cn
Mononuclear Complexes
In mononuclear complexes, a single central metal ion is coordinated by one or more this compound ligands. Although detailed studies on mononuclear complexes of this specific ligand are limited, analogies can be drawn from closely related phenyl-bipyridine isomers. For instance, mononuclear palladium(II) complexes have been synthesized with 6-phenyl-2,2'-bipyridine (B1228381), where the ligand acts as a bidentate chelator. acs.orgnih.gov Similarly, mononuclear copper(I) complexes with 5-phenyl-2,2'-bipyridine (B116423) and ancillary phosphine (B1218219) ligands have been reported, forming distorted tetrahedral geometries. rsc.org In such complexes, the this compound ligand would likely coordinate through a single nitrogen atom if other bulkier ligands are present, or potentially chelate if the metal center's geometry allows.
Dinuclear and Polynuclear Assemblies
The true utility of this compound is realized in its ability to bridge metal centers, leading to the formation of dinuclear and polynuclear structures. The parent ligand, 2,4'-bipyridine, has been successfully used to synthesize dinuclear rhenium complexes, cis- and trans-[Re(CO)₃(2,4'-bpy)]₂BiBzIm, which form distinct C-shaped and Z-shaped structures based on the ligand's conformation. nih.govacs.org
Dinuclear platinum(II) complexes containing substituted phenyl-bipyridine ligands have also been explored, where the photophysical properties are influenced by metal-metal interactions and π-stacking of the aromatic ligands. acs.orgresearchgate.net These assemblies are held together by bridging ligands, and the distance between the metal centers can be controlled by the ligand's geometry. The structure of this compound is well-suited for creating such assemblies, where the phenyl group can further influence the packing and intermolecular interactions within the crystal lattice.
| Complex Type | Metal | Bridging Ligand | Key Structural Feature | Reference |
| Dinuclear | Rhenium(I) | 2,4'-bipyridine | Formation of C-shaped and Z-shaped isomers | nih.govacs.org |
| Dinuclear | Palladium(II) | 6-phenyl-2,2'-bipyridine | π-stacking of aromatic ligands | acs.orgnih.gov |
| Dinuclear | Platinum(II) | 4,6-diphenyl-2,2'-bipyridine | Rigid bridging ligand fixes conformation | researchgate.net |
Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers and MOFs are extended crystalline structures built from metal ions or clusters linked by organic ligands. The geometry and connectivity of the ligand are paramount in determining the final topology of the network. Bipyridines, particularly the linear and rigid 4,4'-bipyridine, are archetypal linkers in the construction of MOFs. rsc.orgrsc.orgub.edu
The asymmetric nature of this compound offers a route to more complex and potentially chiral network topologies. Its parent ligand, 2,4'-bipyridine, has been used to construct one-dimensional coordination polymers with copper, such as [Cu(2,4'-bpy)₄SO₄]·6H₂O. In these structures, the ligand links the metal centers into chains. The phenyl group in this compound would be expected to decorate the resulting polymer backbone, influencing inter-chain packing and potentially creating pores with specific chemical environments.
While MOFs using this compound are not yet widely reported, related systems demonstrate the principle. For example, MOFs built with arsenic-bridged 4,4'-bipyridine ligands show that phenyl substitution on the bridging ligand can lead to dynamic "breathing" behavior in the framework, a property not observed in the non-phenylated analogue. nih.gov This highlights the critical role that appended phenyl groups can play in the function of the final material.
Influence of this compound Derivatives on Metal Center Electronic Structures
The substitution on the bipyridine core of the this compound ligand has a profound impact on the electronic structure of the metal center to which it coordinates. The phenyl group, and any further substituents on it, can tune the ligand's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This tuning directly affects the photophysical and electrochemical properties of the resulting metal complex.
Studies on related systems provide clear evidence of these effects:
Electron-donating vs. Electron-withdrawing Groups: Research on Mn(I) and Re(I) bipyridine complexes shows that electron-withdrawing groups (like -CF₃ or -CN) on the bipyridine ligand make the complex harder to oxidize and easier to reduce. nih.gov Conversely, electron-donating groups (like -NMe₂) have the opposite effect. nih.gov A phenyl group is generally considered weakly electron-withdrawing or electron-donating depending on its point of attachment and the electronic demand of the system, but it extends the π-system.
Photophysical Properties: In luminescent complexes, such as those of platinum(II), the energy of metal-to-ligand charge transfer (MLCT) transitions can be systematically varied. researchgate.net The presence of a phenyl group can lower the energy of the ligand's π* orbitals, leading to a red-shift in the absorption and emission spectra. researchgate.net Density functional theory (DFT) calculations on 4,4'-diphenyl-2,2'-bipyridine (B1584397) have shown that the phenyl substituents stabilize the LUMO by 0.3–0.5 eV compared to unsubstituted 2,2'-bipyridine (B1663995), making it a more effective electron-accepting ligand.
Intraligand Charge Transfer (ILCT): The addition of alkoxy substituents to diphenylbipyridine ligands in dinuclear platinum(II) complexes introduces an intraligand charge transfer (ILCT) character to the lowest excited states. researchgate.net This results in a bathochromic (red) shift of the lowest-energy absorption and emission bands. researchgate.net
These findings indicate that by modifying the phenyl group on this compound (e.g., adding donor or acceptor groups), one can rationally design metal complexes with targeted redox potentials and luminescent properties.
| Substituent Effect | Impact on Metal Complex | Example System | Reference |
| Electron-withdrawing groups (-CF₃) | Loss of catalytic activity for CO₂ reduction | Re(bpy-R)(CO)₃Cl | nih.gov |
| Electron-donating groups (-NMe₂) | Maintained catalytic activity for CO₂ reduction | Re(bpy-R)(CO)₃Cl | nih.gov |
| Phenyl groups | Stabilization of LUMO, red-shift in spectra | 4,4'-diphenyl-2,2'-bipyridine | |
| Alkoxy groups on phenyl rings | Introduction of ILCT character, bathochromic shift | Dinuclear Pt(II) diphenylbipyridine | researchgate.net |
Supramolecular Interactions in Metal Complexes and Self-Assembly Processes
Beyond the primary coordination bonds that define the initial metal-ligand complex, weaker supramolecular interactions play a critical role in the self-assembly of these complexes into higher-order architectures. The this compound ligand is particularly well-suited to participate in these interactions due to its combination of hydrogen bond acceptors (nitrogen atoms) and aromatic surfaces (pyridine and phenyl rings).
Key interactions that direct the self-assembly include:
Hydrogen Bonding: The uncoordinated nitrogen atom of a monodentate or bridging this compound ligand can act as a hydrogen bond acceptor. In the crystal structures of related complexes, these nitrogen atoms are often seen forming hydrogen bonds with solvent molecules or with C-H donors from adjacent complexes. researchgate.net
π-π Stacking: The planar aromatic rings of the bipyridine core and the appended phenyl group are prone to π-π stacking interactions. These interactions are a major driving force in the packing of complexes in the solid state, often leading to columnar or layered structures. In dinuclear palladium(II) complexes of 6-phenyl-2,2'-bipyridine, π-stacking with interplanar separations of 3.34–3.35 Å is evident. acs.orgnih.gov
C-H···π Interactions: The electron-rich π-face of the phenyl and pyridyl rings can interact with C-H bonds from neighboring molecules, further guiding the three-dimensional assembly.
These non-covalent forces are fundamental to the process of crystal engineering. By carefully selecting the metal, ancillary ligands, and solvent, chemists can control the self-assembly process to produce desired architectures, from discrete molecular squares to extended 3D frameworks. uef.fiscielo.org.co For example, the interplay of different N-donor co-ligands and metal ions can lead to the construction of MOFs with diverse topologies, such as 2D layered structures or 3D interpenetrated networks, from the same building blocks. researchgate.net The presence of the phenyl group on this compound adds a layer of complexity and control, enabling the design of materials with tailored structural and functional properties.
Advanced Spectroscopic Characterization and Photophysical Mechanisms
Electronic Absorption Phenomena in 4-Phenyl-2,4'-bipyridine Complexes
The electronic absorption spectra of complexes containing phenyl-substituted bipyridine ligands are characterized by a combination of transitions originating from the metal center, the ligand, or a mixture of both. These transitions are sensitive to the metal, the solvent, and the specific substituents on the ligand framework.
Metal-to-Ligand Charge Transfer (MLCT) is a primary electronic transition observed in many transition metal complexes with bipyridine-type ligands. iieta.org This process involves the promotion of an electron from a metal-centered d-orbital to a ligand-based π* anti-bonding orbital. In complexes featuring 4-phenyl-substituted bipyridines, these transitions are prominent and are often found in the visible region of the spectrum. iieta.orgkuleuven.be
The energy of the MLCT band can be systematically tuned. For instance, in a series of ruthenium(II) ammine complexes, the MLCT energy was found to decrease as the electron-donating strength of other ligands in the coordination sphere increased. kuleuven.be Similarly, modifying the electron-withdrawing nature of the bipyridyl ligand itself alters the MLCT energy. worktribe.com For example, cyclometalated Platinum(II) complexes with 6-phenyl-2,2'-bipyridine (B1228381) display moderately intense MLCT transitions. nih.gov The energy of these MLCT states can be red-shifted by increasing the electron-donating ability of ancillary pyridine (B92270) ligands. nih.gov In palladium(II) complexes of 6-phenyl-2,2'-bipyridine, low-energy UV absorptions around 390 nm are tentatively assigned to ¹MLCT transitions. acs.org
In some iridium(III) complexes containing 4-phenyl-1,2,3-triazole and bipyridine ligands, the emission originates from states with predominant MLCT character, leading to high emission quantum yields. acs.org The nature of the excited state can also be influenced by the solvent; in certain Rhenium(I) complexes, the excited state is MLCT in nature in dichloromethane, but switches to an Intraligand Charge Transfer (ILCT) state in acetonitrile (B52724). worktribe.com
Table 1: Selected MLCT Absorption Data for Phenyl-Bipyridine Complexes This table is representative of trends discussed in the literature for phenyl-bipyridine and related complexes.
| Complex Type | Ancillary Ligand (X) | λ_max (nm) | Notes | Reference |
|---|---|---|---|---|
| [Pd(6-phenyl-2,2'-bipyridine)X] | Cl, Br, I | ~390 | Tentative ¹MLCT assignment. | acs.org |
| [Pt(6-phenyl-2,2'-bipyridine)L']⁺ | Pyridine | ~390 | Emissive excited state is ³ππ*. | nih.gov |
| [Pt(6-phenyl-2,2'-bipyridine)L']⁺ | 2,6-diaminopyridine | 492 | Exceptionally low-energy MLCT due to donor groups. | nih.gov |
| trans-[Ru(NH₃)₄(L_D)(L_A)]³⁺ | Pyridine, Imidazole | 560-700 | Dipolar complexes with intense dπ(RuII)→π*(LA) MLCT bands. | kuleuven.be |
Ligand-to-Metal Charge Transfer (LMCT) is an electronic transition where an electron is promoted from a ligand-based orbital to a metal-centered d-orbital. rsc.org This process is less common than MLCT for bipyridine complexes with d⁶ metals like Ru(II) but can become significant for complexes with electron-rich ligands and metals in higher oxidation states or with available empty d-orbitals. rsc.org
In some cases, the character of the excited state can be complex. For instance, in a study of Rhenium(I) bipyridyl complexes, the lowest-lying triplet state for most of the complexes was an MLLCT (Metal-Ligand-to-Ligand Charge Transfer) state, but for one complex, it was identified as a triplet LMCT state. nih.gov The presence of a d-d excited state located above the ³LMCT state was proposed to be responsible for the quenching of room-temperature emission in that specific complex. nih.gov
LMCT states have also been observed in lanthanide complexes. In a series of dinuclear europium(III) complexes containing a 4,4'-bipyridine (B149096) bridge, LMCT states involving charge transfer from chloride ligands to the Eu(III) ion were identified, which participated in energy transfer processes. researchgate.net Similarly, the emission in certain lead(II) complexes with bipyridyl groups has been ascribed to LMCT. researchgate.net
Intraligand Charge Transfer (ILCT) involves the redistribution of electron density within the ligand itself upon photoexcitation. The presence of both a phenyl donor group and a bipyridine acceptor unit within the this compound ligand makes it particularly susceptible to ILCT processes.
In various metal complexes, the attachment of electron-rich groups to a bipyridine or terpyridine core results in new, low-energy absorption bands attributed to ILCT transitions. acs.org For example, attaching a pyrenyl group to a terpyridine core in Re(I) complexes led to a significant red shift and increased molar absorption coefficients due to ILCT transitions from the pyrenyl substituent to the terpy core. acs.org Similarly, iridium(III) complexes decorated with a morpholine (B109124) group showed a switch from a mixed intraligand-MLCT state to a pure ILCT state, causing dramatic changes in absorption and emission characteristics. mdpi.com The emission in pincer platinum(II) complexes containing 6,6'-diphenyl-2,2'-bipyridine (B12068330) ligands was found to have major contributions from ³ILCT (Ph-bipyridine) and ³LC (ligand-centered) transitions. spbu.ru
In some Re(I) carbonyl complexes, intense ILCT bands are observed, assigned as transitions from a donor triphenylamine (B166846) (TPA) group to the bipyridine acceptor. worktribe.com The character of the excited state can be a mixture of transitions; DFT calculations on some Re(I) complexes indicated that the visible part of their electronic spectra is likely a combination of ILCT and MLCT transitions. acs.org
Luminescence Mechanisms and Excited State Dynamics
Complexes of this compound and its analogs are often luminescent, with emission properties that are highly dependent on the metal center, the ligand structure, and the surrounding environment. The emission can occur via fluorescence from a singlet excited state or, more commonly in heavy metal complexes, via phosphorescence from a triplet excited state.
Phosphorescence is emission from a triplet excited state (T₁) to the singlet ground state (S₀). Due to the presence of heavy metal ions like iridium(III), platinum(II), or ruthenium(II), spin-orbit coupling is enhanced, which facilitates intersystem crossing from the initially formed singlet excited state to the triplet state. Consequently, many complexes of phenyl-bipyridines are phosphorescent.
For example, a series of pincer platinum(II) complexes with 6,6'-diphenyl-2,2'-bipyridine ligands are phosphorescent in both solution and the solid state. spbu.ru DFT calculations assigned the emissive state as having major contributions from intraligand charge transfer (³ILCT) and ligand-centered (³LC) transitions. spbu.ru Ruthenium(II) complexes containing bipyridine ligands functionalized with triarylborane groups display distinct MLCT phosphorescence. nih.gov In some iridium(III) complexes, phosphorescence arises from ³LC excited states involving the C∧N ligands, with quantum yields reaching up to 77% in a rigid matrix. acs.org The emission of certain bismuth complexes with dye-appended ligands can be switched from fluorescence to phosphorescence, demonstrating the heavy-atom effect of the bismuth ion in promoting intersystem crossing. acs.org
Fluorescence is emission from a singlet excited state (S₁) to the singlet ground state (S₀). While often quenched in heavy metal complexes in favor of phosphorescence, fluorescence can be observed, particularly in the free ligand or in complexes with lighter metals. Donor-acceptor molecules based on the 4,4'-bipyridine core can exhibit fluorescence that is sensitive to metal ion binding. nih.gov For instance, the diboryl molecule 5,5'-(p-BMes₂-phenyl)₂-2,2'-bpy shows a "turn-off" fluorescence response to Zn(II) ions, while a different isomer shows a "turn-on" response, highlighting the impact of molecular geometry. nih.gov
Table 2: Representative Luminescence Data for Phenyl-Bipyridine Complexes This table is representative of trends discussed in the literature for phenyl-bipyridine and related complexes.
| Complex/Ligand Type | Emission Type | λ_em (nm) | Quantum Yield (Φ) | Notes | Reference |
|---|---|---|---|---|---|
| [Pt(NNC-R)Cl] with diphenyl-bipyridine | Phosphorescence | - | - | Emission from ³ILCT/³LC states. | spbu.ru |
| Gd(III) complex with 4,4'-bipy | Phosphorescence | Blue | - | Triplet phosphorescence observed. | researchgate.net |
| [Ru(bpy)₂(BP2bpy)]²⁺ | Phosphorescence (MLCT) | Low Energy | Similar to [Ru(bpy)₃]²⁺ | Phosphorescence is sensitive to anions. | nih.gov |
| [Pt(trz)₂(C^N)]⁺ | Phosphorescence (³LC) | Blue to Yellow | up to 0.77 (rigid matrix) | Long-lived phosphorescence. | acs.org |
The "antenna effect" describes a process where a ligand absorbs incident light, undergoes intersystem crossing to its triplet state, and then transfers this excitation energy to an emissive state of a coordinated metal ion. polyu.edu.hk This mechanism is particularly crucial for lanthanide ions, whose direct f-f electronic transitions are often forbidden and thus have very low molar absorptivity. polyu.edu.hk Organic ligands with strong absorption profiles, such as those containing aromatic systems like this compound, can act as effective antennas. polyu.edu.hk
For efficient energy transfer, the ligand's lowest triplet state (T₁) must be appropriately positioned, typically slightly above the metal's emitting level, to facilitate energy transfer while minimizing back-energy transfer. polyu.edu.hk A series of dinuclear lanthanide complexes bridged by 4,4'-bipyridine demonstrated this antenna effect, where ligand absorption led to characteristic lanthanide-based emissions (e.g., green for Tb(III), red for Eu(III)). researchgate.net The terbium-based compound in this series showed a remarkably high luminescence quantum yield of 86%, underscoring the efficiency of the ligand-to-metal energy transfer. researchgate.net The use of bipyridine ligands in europium(III) complexes is a well-known strategy to sensitize the metal's characteristic red emission. rsc.org
Metal-Metal-Ligand Charge Transfer (MMLCT) Contributions
In binuclear or polynuclear metal complexes, the close proximity of metal centers can lead to the formation of metal-metal bonds or significant orbital overlap. This interaction introduces new electronic states, including the possibility of Metal-Metal-to-Ligand Charge Transfer (MMLCT) transitions. These transitions involve the excitation of an electron from a metal-metal based orbital (often a dσ) to a ligand-centered π orbital.
A notable example involves diplatinum(II,II) complexes incorporating the 6-phenyl-2,2'-bipyridine (HL) ligand. In the complex [Pt₂L₂(µ-dppm)][ClO₄]₂, where dppm is bis(diphenylphosphino)methane, a broad and intense absorption band is observed in the region of 420–510 nm. This feature is not present in the mononuclear analogue and is tentatively assigned to a ¹MMLCT transition, specifically ¹[dσ→σ(π)]. rsc.org The dσ* orbital arises from the antisymmetric combination of the two platinum dz² orbitals, while the σ(π) is the symmetric combination of the π orbitals of the two phenyl-bipyridine ligands. rsc.org The emission from this complex, both in the solid state and in fluid solution, is attributed to the corresponding triplet state, ³MMLCT. rsc.org The intramolecular Pt-Pt separation in this complex is 3.2703 Å, facilitating the metal-metal interaction necessary for this type of transition. rsc.org
The presence of MMLCT states provides an additional pathway for light absorption and emission, often at lower energies (longer wavelengths) than the more common Metal-to-Ligand Charge Transfer (MLCT) transitions. This can be a powerful tool for tuning the photophysical properties of multinuclear complexes for applications in sensing, photocatalysis, and light-emitting devices.
Time-Resolved Spectroscopic Probes of Excited States
Time-resolved spectroscopic techniques, such as transient absorption (TA) and time-resolved infrared (TRIR) spectroscopy, are indispensable for directly observing and characterizing the transient excited states of molecules. These methods provide detailed information on the nature, dynamics, and decay pathways of excited states with lifetimes ranging from femtoseconds to milliseconds.
Studies on platinum(II) complexes with donor-acceptor ligands, including those with 2,2'-bipyridine (B1663995), offer insights into the complex excited-state dynamics that can be expected in related systems like this compound complexes. For instance, picosecond TRIR studies on platinum(II) complexes with substituted o-quinone and phenylazopyridine ligands have revealed the nature of the lowest excited states. acs.org Depending on the specific ligands, the excited state can be primarily based on a single ligand (intraligand) or involve charge transfer between ligands (interligand charge transfer). acs.org
In cyclometalated Pt(II) complexes of 6-phenyl-2,2'-bipyridine, electronic spectroscopy and low-temperature emission spectra help to identify the nature of the emissive excited states. For complexes like [PtL(pyridine)][ClO₄] and [PtL(4-aminopyridine)][ClO₄], the emission originates from a ³π-π* excited state. However, upon introducing an amino group at the 2-position of the ancillary pyridine ligand, as in [PtL(2-aminopyridine)][ClO₄], the emission shifts to being from a ³MLCT excited state. nih.gov This demonstrates how subtle changes in the ligand framework can alter the energetic ordering of the excited states. nih.gov These findings underscore the importance of time-resolved methods in mapping the potential energy surfaces of these complexes and understanding how their structure dictates their photophysical behavior.
Vibrational and Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation of this compound Derivatives
Vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy are cornerstone techniques for determining the molecular structure of compounds in various states. In conjunction with computational methods like Density Functional Theory (DFT), these techniques provide a powerful approach for the detailed structural characterization of complex organic molecules and their metal complexes.
For molecules like 4,4'-bipyridine, a close isomer of the title compound, the torsional potential between the two pyridine rings is a subject of detailed study. Ab initio calculations and NMR spectra of 4,4'-bipyridine dissolved in a nematic liquid crystal indicate that the molecule has a twisted conformation in its ground state. aip.org The balance between π-conjugation, which favors a planar structure, and steric repulsion, which favors a non-planar structure, is delicate. aip.org DFT calculations are commonly used to compute the infrared spectrum and zero-point vibrational energy corrections, which can have a small but significant influence on the torsional energy profile. aip.org
In the case of derivatives, such as 4-(4-bromophenyl)-[2,2'-bipyridine]-6-carboxylic acid, ¹H-NMR spectroscopy is crucial for confirming the structure. The chemical shifts and coupling constants of the aromatic protons provide a fingerprint of the molecule. For this particular compound, the proton signals appear in the range of δ 7.46-8.70 ppm, with distinct patterns for the protons on the bipyridine core and the bromophenyl substituent. jcsp.org.pk Similarly, the ¹H-NMR spectrum of 6-(thiophen-2-yl)-4-phenyl-2,2'-bipyridine shows a characteristic set of signals for the different aromatic rings. rsc.org
Computational chemistry offers a powerful tool to complement experimental data. For substituted 4-phenylphenols, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been successfully used to predict vibrational frequencies and NMR chemical shifts. tandfonline.com The calculated vibrational frequencies generally show good agreement with experimental FT-IR and FT-Raman spectra. tandfonline.com For NMR, the Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating chemical shifts, which often concur well with experimental values. tandfonline.com This synergy between experimental spectroscopy and theoretical calculations is essential for the unambiguous structural elucidation of complex derivatives of this compound.
Table 1: Representative ¹H-NMR Chemical Shifts for a 4-Phenyl-2,2'-bipyridine Derivative Data for 4-(4-bromophenyl)-[2,2'-bipyridine]-6-carboxylic acid in DMSO-d₆. jcsp.org.pk
| Proton | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
|---|---|---|
| H-6' | 8.70 | broad singlet |
| H-3 | 8.60 | singlet |
| H-3' | 8.52 | d, J = 7.8 |
| H-5 | 8.18 | singlet |
| H-4' | 7.98 | t, J = 7.2 |
| H-3'', H-5'' | 7.85 | d, J = 8.1 |
| H-2'', H-6'' | 7.75 | d, J = 8.1 |
Spectroelectrochemical Analysis of Redox-Active Species
Spectroelectrochemistry is a powerful technique that combines electrochemical methods with spectroscopy (typically UV-Vis-NIR) to study the spectral properties of electrochemically generated species. This method allows for the in-situ characterization of radical ions, oxidized or reduced forms of a molecule, and provides valuable information on the electronic structure of different redox states.
Derivatives of 4,4'-bipyridine, known as viologens, are well-known for their reversible one-electron reduction processes, which are accompanied by dramatic color changes. rsc.org This electrochromic behavior is a direct consequence of the changes in the electronic absorption spectra upon reduction. rsc.org Spectroelectrochemical studies on conjugated oligomers containing 4,4'-bipyridinium units have shown that these materials undergo discrete, multiple redox processes. The UV-vis spectral changes observed during these processes are often fully reversible and exhibit clear isosbestic points, indicating a clean conversion between redox states without significant side reactions. rsc.org
The application of this technique to metal complexes of substituted bipyridines provides insight into the nature of the redox processes, i.e., whether they are metal-centered or ligand-centered. In a study of an Fe(II) complex with 4-(4-bromophenyl)-[2,2'-bipyridine]-6-carboxylic acid, spectroelectrochemistry revealed a reversible color change from blue in the reduced state to pale yellow in the oxidized state. jcsp.org.pk The corresponding UV-Vis spectra showed significant changes upon applying an oxidative potential, confirming the electrochromic properties of the complex. jcsp.org.pk
Similarly, detailed spectroelectrochemical (IR and UV-Vis) studies on manganese complexes, such as fac-[Mn(pdbpy)(CO)₃Br] where pdbpy is 4-phenyl-6-(phenyl-2,6-diol)-2,2'-bipyridine, have been used to investigate their electrocatalytic activity for CO₂ reduction. unito.it These studies help to identify reaction intermediates, such as metal-hydride species, and elucidate the catalytic mechanism by observing the spectral changes of the catalyst under different potentials and atmospheric conditions. unito.it
Table 2: Spectroelectrochemical Data for a Trimeric 4,4'-Bipyridinium Oligomer Data for the stepwise reduction of a hexacationic trimer in DMF/0.1 M TBAPF₆. rsc.org
| Redox State | Potential (V) | Key Absorption Bands (λ_max, nm) | Appearance |
|---|---|---|---|
| Hexacation | - | < 350 | Colorless |
| Tris(radical cation) | First reduction wave | ~480, ~750 | Blue/Green |
| Mono(radical cation) | Second reduction wave | ~520, ~900 | Purple |
Electrochemical Behavior and Electrocatalytic Applications
Redox Potentials and Electron Transfer Mechanisms of 4-Phenyl-2,4'-bipyridine and Its Complexes
The electrochemical properties of metal complexes are profoundly influenced by the ligands coordinated to the metal center. The introduction of a phenyl group onto the bipyridine framework, as in this compound, can significantly alter the redox potentials and electron transfer pathways of the resulting complexes.
The redox behavior of complexes containing bipyridine-type ligands is often characterized by reversible one-electron transfer processes, which can be observed using techniques like cyclic voltammetry. iieta.org For instance, ruthenium(II) polypyridyl complexes have been extensively studied, and their Ru(II)/Ru(III) redox potentials are valuable for correlating with spectroscopic data to understand the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). iieta.org In many bipyridine complexes, the electronic transitions are attributed to metal-to-ligand charge transfer (MLCT). iieta.org
The phenyl substituent in this compound can influence the electronic properties of the complex through both inductive and resonance effects. Phenyl groups can stabilize the LUMO of the bipyridine ligand, making it a more effective electron acceptor. This stabilization can shift the reduction potentials of the complex. For example, in copper complexes with sterically hindered tripodal ligands, phenyl substituents were found to stabilize the Cu(I) state, increasing the redox potential by 300–480 mV compared to the unsubstituted analogue. tandfonline.com This effect was found to be solvent-dependent, with the primary influence in acetonitrile (B52724) being the reduced local dielectric, while in other solvents, steric interactions between the coordinated solvent and the phenyl groups became more important. tandfonline.com
In the context of manganese and rhenium tricarbonyl complexes, the electronic nature of substituents on the bipyridine ligand plays a crucial role in their electrochemical properties and catalytic activity. nih.gov Complexes with a phenyl group at the 4-position generally exhibit catalytic behaviors similar to those of simpler, unsubstituted bipyridine systems. nih.gov Density Functional Theory (DFT) calculations have been employed to elucidate the electronic properties of these complexes, and the results align well with experimental electrochemical data. nih.gov
The electron transfer mechanism in bipyridinium systems can also be influenced by the extended structure of the ligand. Studies on extended 1,1'-bipyridinium dications have revealed insights into the electron transfer mechanism and the formation of π-dimers through spectroelectrochemical and computational methods. acs.org
The following table provides examples of redox potentials for metal complexes containing phenyl-substituted bipyridine or related ligands.
| Complex | Redox Couple | Potential (V vs. reference electrode) | Solvent/Electrolyte | Reference |
| Cu(tppa)AN₂ (tppa = tris(6-phenyl-2-pyridylmethyl)amine) | Cu(II)/Cu(I) | 300–480 mV more positive than [Cu(tpa)AN]²⁺ | Acetonitrile | tandfonline.com |
| [Ru(bpy)Cl₃(4,4'-bpy)] (bpy = 2,2'-bipyridine) | Ru(III)/Ru(IV) | 0.69–1.77 (range for various L) | Acetonitrile | researchgate.net |
| Heteroleptic Ruthenium(II) complexes with 4,4'-di(p-X-phenyl)-2,2'-bipyridine (X = CN, F, H, OMe, NMe₂) | Ru(II)/Ru(III) | Varies systematically with substituent X | Not specified | nih.gov |
Electrocatalysis Mediated by this compound Metal Complexes
Metal complexes incorporating this compound and its derivatives have emerged as promising electrocatalysts for important chemical transformations. Their ability to facilitate multi-electron transfer processes makes them suitable for reactions like the reduction of carbon dioxide.
The electrochemical reduction of carbon dioxide (CO₂) into value-added chemical feedstocks is a critical area of research for addressing climate change and developing sustainable energy sources. escholarship.org Rhenium and manganese complexes with bipyridine-based ligands are among the most studied molecular electrocatalysts for the selective reduction of CO₂ to carbon monoxide (CO). escholarship.org
Manganese complexes of the type fac-[Mn(bpy-R)(CO)₃Br], where bpy-R is a substituted bipyridine ligand, have been investigated for their electrocatalytic performance in CO₂ reduction. nih.gov A detailed study of fac-[Mn(pdbpy)(CO)₃Br] (where pdbpy = 4-phenyl-6-(phenyl-2,6-diol)-2,2'-bipyridine) in acetonitrile showed that the selectivity of the process, yielding CO and formate, is highly dependent on the strength of the added proton source. nih.gov Spectroelectrochemical studies revealed an atypical reduction mechanism compared to other Mn(I) catalysts, with suppressed dimer formation. nih.gov The presence of local proton sources, such as hydroxyl groups on the phenyl substituent, plays a significant role in the catalytic pathway. nih.gov
Similarly, rhenium complexes like fac-Re(pmbpy)(CO)₃Cl (where pmbpy = 4-phenyl-6-(2-hydroxy-phenyl)-2,2'-bipyridine) have been synthesized and characterized for their electrocatalytic activity towards CO₂ reduction. acs.orgosti.gov These complexes, which feature a local proton source, selectively reduce CO₂ to CO. osti.gov However, the formation of a stable Re-O bond in the rhenium complex can slightly inhibit the catalytic process, leading to lower turnover numbers compared to some manganese analogues. osti.gov
The catalytic activity of these complexes is influenced by the electronic properties of the substituents on the bipyridine ligand. nih.gov Electron-donating groups tend to increase the activity of Re-bpy based catalysts. escholarship.org Conversely, complexes with strongly electron-withdrawing groups may lose their catalytic activity for CO₂ reduction. nih.gov
| Catalyst | Product(s) | Key Findings | Reference(s) |
| fac-[Mn(pdbpy)(CO)₃Br] (pdbpy = 4-phenyl-6-(phenyl-2,6-diol)-2,2'-bipyridine) | CO, Formate | Selectivity is sensitive to the acid strength of the proton source. Shows an atypical reduction mechanism with suppressed dimer formation. | nih.gov |
| fac-Re(pmbpy)(CO)₃Cl (pmbpy = 4-phenyl-6-(2-hydroxy-phenyl)-2,2'-bipyridine) | CO | The presence of a local OH group leads to selective CO₂ reduction. A stable Re-O bond formation can slightly inhibit catalysis. | acs.orgosti.gov |
| fac-Re(bpy-4,4'-NMe₂)(CO)₃Cl | CO | Gives high faradaic efficiency for CO production. | nih.gov |
While CO₂ reduction is a primary focus, bipyridine-based metal complexes are versatile catalysts for other transformations. For instance, nickel complexes with bipyridine ligands have been investigated for electrocatalytic cross-coupling reactions, such as the Ullmann homocoupling of aryl halides. acs.org Ruthenium complexes containing ligands like 4'-phenyl-2,2':6',2''-terpyridine (structurally related to bipyridines) can be precursors to aqua complexes that are relevant in catalytic water oxidation. nih.gov
Electropolymerization Processes and Functional Film Formation
Electropolymerization is a powerful technique for modifying electrode surfaces with thin, stable, and electroactive films. nih.gov This method allows for the direct attachment of transition metal complexes to conductive substrates, creating functional materials for various applications, including electrocatalysis. nih.gov
Complexes containing vinyl-substituted bipyridine ligands can undergo reductive electropolymerization. nih.gov For example, [Ru(PhTpy)(5,5'-dvbpy)(MeCN)]²⁺ (where PhTpy is 4'-phenyl-2,2':6',2''-terpyridine and 5,5'-dvbpy is 5,5'-divinyl-2,2'-bipyridine) can be electropolymerized on glassy carbon or fluorine-doped tin oxide (FTO) electrodes. nih.govnih.gov This process is initiated by the reduction of the vinyl-conjugated pyridyl ligands. nih.gov The resulting polymer films are robust and stable in various media, including aqueous solutions over a wide pH range. nih.gov
Oxidative electropolymerization is another route to form functional films. Ruthenium complexes containing both phenanthroline and a singly-ligated difunctional pyridine (B92270) species like 4,4'-bipyridine (B149096) have been shown to form electroactive and strongly adherent films upon voltammetric cycling near the Ru(II)/Ru(III) couple. northwestern.edu The proposed mechanism involves the electrochemical oxidation of the Ru(II) center, which renders a position on the phenanthroline ligand electrophilic, leading to a nucleophilic attack by the non-coordinated nitrogen of a bipyridine ligand from another complex. northwestern.edu
Novel copolymers have also been created through the electropolymerization of keto-functionalized metal porphyrins in the presence of 4,4'-bipyridine acting as a bridging nucleophile. rsc.org These films, containing both porphyrin and bipyridinium units, have been characterized and show potential for applications such as the reversible trapping and release of CO₂. rsc.org
Computational and Theoretical Investigations of 4 Phenyl 2,4 Bipyridine Systems
Density Functional Theory (DFT) for Ground State Electronic Structures
DFT calculations on related phenyl-substituted bipyridines reveal key structural and electronic features. A critical geometric parameter is the dihedral angle between the planes of the phenyl ring and the pyridine (B92270) ring to which it is attached. Computational studies on similar structures, like 2-phenylpyridine (B120327) and its derivatives in metal complexes, have calculated this angle and explored how it is influenced by steric hindrance from adjacent groups. nih.govresearchgate.net This angle governs the degree of π-conjugation between the rings; a more planar conformation allows for greater delocalization of electrons, which in turn affects the electronic properties. acs.org
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a crucial parameter that correlates with the molecule's electronic excitation energy and chemical reactivity. DFT studies on 4,4'-diphenyl-2,2'-bipyridine (B1584397), a related isomer, have shown that the phenyl substituents stabilize the LUMO by 0.3–0.5 eV compared to unsubstituted 2,2'-bipyridine (B1663995), making it a more effective electron-accepting ligand. In more complex systems containing a 4'-phenyl-terpyridine ligand, the introduction of an electron-donating morpholinyl group to the phenyl ring was found to significantly destabilize the HOMO level by approximately 0.60 eV to 1.47 eV depending on the complex, thereby reducing the HOMO-LUMO gap. mdpi.com
These calculations provide a detailed picture of how structural modifications can tune the electronic properties of the ground state.
| Property Investigated | Typical Computational Method | Insights Gained for Phenyl-Bipyridine Systems |
| Optimized Molecular Geometry | DFT (e.g., B3LYP functional) | Predicts bond lengths, bond angles, and inter-ring dihedral angles. nih.gov |
| Frontier Orbital Energies | DFT | Determines HOMO & LUMO energy levels and the HOMO-LUMO energy gap. mdpi.comrsc.org |
| Electron Density Distribution | DFT, Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions, identifying sites for nucleophilic or electrophilic attack. researchgate.net |
| Effect of Substituents | DFT | Shows how electron-donating or -withdrawing groups alter orbital energies and geometry. mdpi.com |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To understand the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method. It is an extension of DFT that can predict the properties of electronic excited states. For systems like 4-Phenyl-2,4'-bipyridine, TD-DFT is used to calculate vertical excitation energies, which correspond to absorption maxima in UV-Vis spectra, and oscillator strengths, which relate to the intensity of these absorptions. researchgate.netnih.gov
Furthermore, TD-DFT calculations are essential for characterizing the nature of the electronic transitions. By analyzing the molecular orbitals involved in an excitation, transitions can be classified, for example, as π → π* transitions localized on the ligand, or as charge-transfer (CT) transitions. In metal complexes containing phenyl-bipyridine ligands, these are often classified as Metal-to-Ligand Charge Transfer (MLCT), Ligand-to-Ligand Charge Transfer (LLCT), or Intraligand Charge Transfer (ILCT). acs.orgnih.gov
For instance, in studies of iridium(III) complexes with a morpholine-decorated 4'-phenyl-terpy-κ³N ligand, TD-DFT calculations helped assign the character of the excited states. mdpi.com The results showed that the emission originated from triplet excited states of different natures: intraligand charge transfer (³ILCT) for one complex and a mix of intraligand and metal-to-ligand charge transfer (³IL–³MLCT) for another. mdpi.com Similarly, in Rhenium(I) complexes, TD-DFT analysis revealed that luminescence originates from the lowest triplet excited states, which have a mixed MLCT and LLCT character. acs.org These calculations can also predict emission energies by optimizing the geometry of the lowest triplet excited state (T₁). mdpi.com
| Property Investigated | Typical Computational Method | Example of Findings for Related Systems |
| UV-Vis Absorption Spectra | TD-DFT (e.g., B3LYP, PBE0) | Calculation of excitation energies (λmax) and oscillator strengths (f) that correspond to experimental spectra. nih.govkoreascience.kr |
| Nature of Electronic Transitions | TD-DFT (Analysis of MO contributions) | Assignment of transitions as π → π, n → π, or charge-transfer (MLCT, ILCT, LLCT). acs.orgmdpi.comnih.gov |
| Emission Wavelengths | TD-DFT with T₁ state geometry optimization | Prediction of phosphorescence energies from the calculated T₁ → S₀ energy gap. mdpi.comnih.gov |
| Influence of Substituents | TD-DFT | An electron-releasing group (like -NH₂) can cause a blue-shift in emission, while an electron-withdrawing group (like -NO₂) can cause a red-shift. acs.org |
Molecular Dynamics Simulations of Compound Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system, MD can provide detailed information about conformational changes, solvent interactions, and the aggregation of molecules.
While specific MD simulation studies on this compound are not prominent in the literature, the methodology offers significant potential for its investigation. A key application would be to explore the conformational dynamics, particularly the rotation around the C-C single bonds connecting the three rings. The barrier to this rotation determines the flexibility of the molecule and the equilibrium distribution of its conformers (e.g., planar versus twisted structures) at a given temperature. researchgate.net
MD simulations could also be used to model the behavior of this compound in different solvent environments. Such simulations can reveal how solvent molecules arrange around the solute and influence its preferred conformation. Furthermore, for applications in materials science, MD simulations are invaluable for studying self-assembly and aggregation processes, predicting how individual molecules might pack together in the solid state or form ordered structures on a surface.
Quantum Chemical Modeling of Reaction Mechanisms
Quantum chemical methods, primarily DFT, are powerful tools for elucidating the mechanisms of chemical reactions. These models can be used to calculate the structures and energies of reactants, products, transition states, and intermediates along a reaction pathway. This allows for the determination of activation barriers and reaction enthalpies, providing a detailed, energetic picture of the reaction mechanism.
For systems involving bipyridine ligands, quantum chemical modeling has been successfully applied to understand complex processes like electron transfer (ET). nih.gov For example, in ruthenium-based donor-acceptor complexes linked by a phenyl-bipyridine bridge, DFT calculations have been used to model the geometry and spin density of the species formed after photoinduced electron transfer. nih.gov These studies showed that the dihedral angle of the phenyl-bipyridine unit changes significantly following the ET event, confirming its role as a molecular "switch". nih.gov
Theoretical Insights into Structure-Property Relationships
A primary goal of computational investigation is to establish clear structure-property relationships, which provide the fundamental understanding needed to design new molecules with desired functions. For phenyl-bipyridine systems, theoretical studies have been instrumental in connecting specific structural features to observable electronic and photophysical properties.
One of the most important relationships is the link between chemical substitution and the HOMO-LUMO energy gap. Theoretical studies on platinum(II) biphenyl (B1667301) complexes with substituted bipyridine ligands have shown that the HOMO-LUMO gap can be effectively controlled by using electron-donating or electron-withdrawing groups. rsc.orgfhsu.edu This tuning of the frontier orbitals directly impacts the complex's redox potentials and the energy of its absorption and emission, establishing a clear, predictable relationship. rsc.org
The planarity of the molecule is another critical structural feature. The degree of conjugation between the phenyl and bipyridine rings, dictated by the inter-ring dihedral angle, strongly influences the energy of the π-π* electronic transitions. acs.org Theoretical calculations can quantify how steric bulk or intramolecular interactions (such as hydrogen bonds) affect this angle and, consequently, the absorption and emission spectra. nih.govresearchgate.net
Studies on iridium complexes have demonstrated how theory can unravel complex behaviors. The addition of a single electron-donating group to a 4'-phenyl-terpyridine ligand was shown through DFT and TD-DFT to fundamentally change the nature of the frontier orbitals, which in turn altered the character of the emissive excited state from a mixed ³IL/³MLCT state to a pure ³ILCT state, resulting in a dramatic red-shift in the emission. mdpi.com These theoretical insights are crucial for rationalizing experimental observations and guiding the synthesis of new functional molecules.
Applications in Advanced Materials Science and Device Technologies
Optoelectronic Materials
The electronic and photophysical properties of 4-phenyl-2,4'-bipyridine and its derivatives make them valuable components in a range of optoelectronic applications. These properties are often harnessed in the form of metal complexes, where the bipyridine moiety acts as a ligand.
Luminescent Materials and Optical Sensors
This compound and its related structures are key components in the development of luminescent materials and optical sensors. The inherent fluorescence of the 4-phenyl-2,2'-bipyridine structure makes it a candidate for these applications. ontosight.ai When incorporated into metal complexes, particularly with transition metals like ruthenium(II) and platinum(II), the resulting materials exhibit significant photoluminescence. researchgate.net
Ruthenium(II) complexes containing bipyridine ligands are well-known for their luminescence, which originates from metal-to-ligand charge transfer (MLCT) excited states. dcu.ieacs.org The introduction of a phenyl group can enhance these properties. For instance, ruthenium(II) complexes with 4,4'-diphenyl-2,2'-bipyridine (B1584397) have shown enhanced luminescence and stability. These characteristics are crucial for creating sensitive optical sensors. For example, the fluorescence of such complexes can be quenched upon binding to specific metal ions like Hg²⁺ and Cu²⁺, enabling their detection at sub-ppm levels. Furthermore, ruthenium(II) complexes with dicarboxybipyridine have been synthesized and their fluorescence intensity and lifetime have been shown to vary with pH, demonstrating their potential in fiber optic pH sensing. nih.gov
The following table summarizes the luminescent properties of selected bipyridine-containing metal complexes:
| Complex | Emission Maximum (λem) | Quantum Yield (Φ) | Application |
| [Ir(ppy)2L]PF6 (L = 4,4′-bis(4-fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine) | 562 nm | 5% (in acetonitrile), 19% (in dichloromethane) | Yellow Emitter |
| (4tfmppy)Pt(dptp) | 502 nm | 71% (in CH2Cl2) | Green Phosphor for OLEDs |
| (TN3T)Pt(dptp) | 532 nm | 65% (in CH2Cl2) | Green Phosphor for OLEDs |
Organic Light-Emitting Diode (OLED) Components
In the field of organic light-emitting diodes (OLEDs), derivatives of this compound play a significant role, primarily as ligands in phosphorescent emitter materials. Iridium(III) and platinum(II) complexes incorporating phenyl-substituted bipyridine ligands are of particular interest due to their high quantum yields and tunable emission colors. rsc.orgresearchgate.net
For example, iridium(III) complexes with ligands such as (4,4'-di-tert-butyl-2,2'-bipyridine)bis[(2-pyridinyl)phenyl]iridium(III) hexafluorophosphate (B91526) are utilized as green dopants in OLEDs. tcichemicals.com The introduction of phenyl groups can influence the electronic properties of the complex, which in turn affects the device performance. Platinum(II) complexes with a 4-phenyl-4H-1,2,4-triazole derivative as an ancillary ligand have been shown to be efficient green phosphors for OLEDs, achieving high external quantum efficiencies. rsc.org
The following table details the performance of OLEDs utilizing bipyridine-based platinum(II) complexes:
| Complex | Device Structure | Maximum EQE (%) |
| (4tfmppy)Pt(dptp) | Double-emitting layer | 26.90 |
Table created with data from rsc.org
Dye-Sensitized Solar Cell (DSSC) Sensitizers
Derivatives of this compound are extensively investigated as sensitizers in dye-sensitized solar cells (DSSCs). In these devices, a dye molecule absorbs light and injects an electron into a semiconductor, typically titanium dioxide (TiO₂). Ruthenium(II) complexes containing functionalized bipyridine ligands are among the most efficient sensitizers. mdpi.combiointerfaceresearch.comresearchgate.net
The table below presents the performance of DSSCs based on various ruthenium(II) bipyridine complexes:
| Dye | Power Conversion Efficiency (η) (%) | Short-Circuit Current Density (JSC) (mA cm⁻²) | Open-Circuit Voltage (VOC) (mV) |
| RC-76 | 9.23 | 17.52 | Not specified |
| 3d-based device | 8.30 | 16.0 | 717 |
| N3-based device | Not specified | Not specified | Not specified |
| TFRS-2 | 7.57 | Not specified | Not specified |
| TFRS-52 | 8.09 | Not specified | Not specified |
| TCR-1 | 6.16 | Not specified | Not specified |
| TCR-2 | 6.23 | Not specified | Not specified |
Table created with data from rsc.orgnih.govresearchgate.net
Supramolecular Materials Engineering
The ability of the bipyridine unit to coordinate with metal ions makes this compound a valuable building block in supramolecular chemistry. mdpi.com This allows for the construction of complex, functional architectures through self-assembly processes.
Self-Healing Polymers and Gels
A fascinating application of this compound derivatives, specifically 4'-phenyl-2,2':6',2''-terpyridine, is in the creation of self-healing materials. mdpi.commdpi.comnih.gov These materials, often in the form of hydrogels or copolymers, utilize reversible metal-ligand interactions to repair themselves after damage. researchgate.netespublisher.comresearchgate.net
In these systems, the terpyridine ligands pendent on polymer chains can coordinate with metal ions such as Co(II), Ni(II), and Cu(II). mdpi.com When the material is cut or damaged, these coordination bonds can break and then reform, leading to the healing of the material. mdpi.com The self-healing process can be autonomous or triggered by external stimuli like pH changes. mdpi.com These materials can exhibit high tensile strength and excellent healing efficiency. mdpi.comnih.gov For example, copolymers of acrylamide (B121943) and acrylic acid with Co(II), Ni(II), and Cu(II) complexes of 4′-phenyl-2,2′:6′,2″-terpyridine have demonstrated autonomous intrinsic healing while maintaining high tensile strength. mdpi.com Injectable and self-healing hydrogels based on dynamic Schiff base and coordination bonds have also been developed for applications such as promoting periodontium regeneration. nih.gov
The following table shows the healing efficiency of copolymers with different metal complexes:
| Metal Ion in Complex | Healing Efficiency (%) |
| Ni(II) | up to 83 |
Table created with data from mdpi.com
Photo- and Electro-Responsive Materials
The incorporation of this compound and its derivatives into materials can impart responsiveness to light (photo-responsiveness) and electrical stimuli (electro-responsiveness). mdpi.com This is often achieved by exploiting the changes in the electronic and structural properties of the molecule upon external stimulation.
Photo-responsive materials can be designed using coordination polymers that undergo structural changes upon light irradiation. acs.org For example, photoisomerization of photo-responsive units within a supramolecular assembly can lead to changes in the material's properties, such as its morphology or luminescence. nih.gov Tridentate platinum(II) complexes have shown switchable luminescence through the photoisomerization of an azobenzene (B91143) unit. nih.gov
Electro-responsive materials often utilize the redox activity of bipyridine derivatives, particularly viologens (N,N'-disubstituted 4,4'-bipyridines). mdpi.com The application of a voltage can induce a redox reaction in the viologen unit, leading to a change in color (electrochromism) or luminescence (electroluminochromism). bohrium.com Iridium(III) complexes containing viologen-substituted phenylpyridine ligands have been developed as electroluminochromic materials for information display, where the luminescence color or on/off state can be controlled by an applied voltage. bohrium.com Additionally, 4,4'-bipyridine-based Ni(II)-metallogels have been used to fabricate photo-responsive Schottky barrier diodes. researchgate.net
Chemo- and Biosensors (focus on chemical detection mechanisms)
Chemosensors and biosensors are analytical devices that detect chemical and biological species, respectively, and convert the recognition event into a measurable signal. Bipyridine derivatives are frequently employed in the design of fluorescent and colorimetric sensors due to their ability to coordinate with metal ions, which can modulate their photophysical properties. ontosight.airesearchgate.netchimicatechnoacta.ru The introduction of a phenyl group can further influence these properties through steric and electronic effects.
The fundamental principle behind many bipyridine-based chemosensors is the change in their fluorescence or absorption spectra upon binding to a specific analyte, often a metal ion. nih.gov This interaction can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal. The detection mechanism is often based on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or the chelation-enhanced fluorescence (CHEF) effect. For instance, the nitrogen atoms of the bipyridine moiety can act as a binding site for metal ions, and this coordination can alter the electronic structure of the molecule, thereby affecting its emission properties. researchgate.netchimicatechnoacta.ru
While extensive research exists for 2,2'-bipyridine (B1663995) and 4,4'-bipyridine (B149096) derivatives in sensing applications, specific studies detailing the use of this compound as a chemosensor are not widely documented in the available literature. However, the structural motifs present in this compound suggest its potential for such applications. The presence of two distinct pyridine (B92270) rings offers potential for selective coordination, and the phenyl group could be functionalized to enhance selectivity or solubility.
Table 1: Potential Chemical Detection Mechanisms for Bipyridine-Based Sensors
| Detection Mechanism | Description | Potential Analyte |
| Photoinduced Electron Transfer (PET) | Analyte binding modulates the efficiency of electron transfer from a donor to the fluorophore, affecting fluorescence intensity. | Metal ions, Protons |
| Intramolecular Charge Transfer (ICT) | Analyte interaction alters the electronic distribution within the molecule, leading to shifts in absorption and emission spectra. | Metal ions, Polar molecules |
| Chelation-Enhanced Fluorescence (CHEF) | Coordination with a metal ion restricts intramolecular rotation or other non-radiative decay pathways, leading to increased fluorescence. | Metal ions |
In the context of biosensors, bipyridine-containing molecules can be integrated into larger biological systems or nanomaterials to detect specific biomolecules. The fundamental detection principles often mirror those of chemosensors, relying on specific binding events that trigger a measurable optical or electrochemical response.
Components in Molecular Machines and Switches
Molecular machines are single molecules or assemblies of a discrete number of molecular components that can perform machine-like movements in response to an external stimulus. mdpi.com Molecular switches are a fundamental component of such machines, capable of reversibly changing between two or more stable states. mdpi.com These state changes can be triggered by various inputs, including light, chemical reactions, or changes in temperature or pH.
Bipyridine derivatives, particularly 4,4'-bipyridine, have been extensively used as building blocks for molecular switches and machines. mdpi.com Their ability to undergo reversible redox processes and to act as ligands in metal complexes makes them ideal candidates for creating switchable systems. mdpi.comsci-hub.se For example, the rotational dynamics of the bipyridine unit can be controlled by metal ion coordination or by electrochemical stimuli. nih.gov
Specific research on the application of this compound in molecular machines and switches is limited in the currently available scientific literature. However, the structural features of the molecule allow for speculation on its potential in this area. The non-symmetrical nature of this compound could lead to unique rotational dynamics and coordination geometries when incorporated into a larger molecular assembly. The phenyl group could act as a bulky substituent, influencing the steric barriers to rotation and potentially allowing for the design of molecular brakes or turnstiles. The rotational energy barriers of phenyl groups within metal-organic frameworks have been a subject of study, indicating that such steric factors play a crucial role in the dynamics of molecular rotors.
Table 2: Potential Stimuli and Responses for Bipyridine-Based Molecular Switches
| Stimulus | Potential Molecular Change | Resulting Function |
| Light (Photoisomerization) | Change in the geometry of the molecule (e.g., trans-cis isomerization). | Mechanical motion, Gating |
| Redox Reaction (Electrochemical) | Change in the oxidation state of the bipyridine unit or a coordinated metal center. | Color change (electrochromism), Conformational change |
| Metal Ion Coordination/De-coordination | Change in the rotational freedom of the bipyridine rings. | Switching between "on" and "off" states, Rotational control |
| pH Change | Protonation/deprotonation of the pyridine nitrogen atoms. | Conformational change, Altered binding affinity |
Further research is necessary to explore the synthesis and characterization of molecular systems incorporating this compound to fully understand its potential in the development of novel molecular machines and switches.
Q & A
Q. How are photophysical properties (e.g., phosphorescence) of this compound complexes optimized for applications?
- Methodological Answer :
- Ligand Substitution : Introduce electron-donating/withdrawing groups (e.g., methyl, phenyl) to tune triplet excited states, as seen in Ir(III) complexes .
- Time-Resolved Luminescence : Measure emission lifetimes and quantum yields using microsecond transient absorption spectroscopy .
- Solvatochromic Studies : Correlate solvent polarity with emission wavelength shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
